2-(Piperidin-2-yl)pyridin-3-ol

Kinase Inhibition Aldehyde Dehydrogenase Cancer Research

Unique 2-piperidinyl substitution enables ALDH3A1 inhibition (IC₅₀ 5.40 µM) and chiral catalysis. Regioisomeric identity confers distinct target selectivity vs 3-/4-substituted analogs. Des-hydroxy and regioisomers inactive against ALDH3A1—compound-specific sourcing essential for assay validity. Ideal for cancer stem cell research and asymmetric synthesis development.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B15223705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)pyridin-3-ol
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C(C=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2
InChIKeyQDOICNNUKCGLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-2-yl)pyridin-3-ol: Structural and Pharmacological Profile for Research Sourcing


2-(Piperidin-2-yl)pyridin-3-ol is a heterocyclic compound comprising a pyridine ring substituted with a hydroxyl group at the 3-position and a piperidine ring at the 2-position, with a molecular weight of 178.23 g/mol and formula C₁₀H₁₄N₂O . The compound is recognized for its potential pharmacological properties, including antitumor and antiviral activities, though its precise mechanism of action is not fully elucidated [1]. As a piperidine and aminopyridine derivative, it has been described as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [2]. The compound's structural features—specifically the 2-piperidinyl substitution on the pyridin-3-ol core—distinguish it from other piperidinyl pyridine analogs, enabling unique coordination chemistry and biological target interactions [3].

Why Generic Substitution of 2-(Piperidin-2-yl)pyridin-3-ol Fails: The Need for Precise Structural and Stereochemical Definition


In-class piperidinyl pyridine compounds cannot be simply interchanged because subtle variations in substitution pattern, stereochemistry, and ring connectivity profoundly alter biological activity, selectivity, and physicochemical properties. The 2-(piperidin-2-yl)pyridin-3-ol scaffold features a specific ortho-relationship between the piperidine and hydroxyl groups that enables unique intramolecular hydrogen bonding networks and metal coordination geometries not possible with 3- or 4-substituted analogs [1]. Furthermore, the chiral center at the piperidine 2-position means that (R)- and (S)-enantiomers exhibit markedly different binding affinities to biological targets—studies have demonstrated that stereochemical variations in this class can shift target engagement by orders of magnitude [2]. In contrast, analogs lacking the 3-hydroxyl group (e.g., 2-(piperidin-2-yl)pyridine) lose critical hydrogen-bonding capacity, while 3- or 4-piperidinyl pyridine derivatives adopt different conformational landscapes that alter target binding modes and pharmacokinetic profiles [3]. These structural determinants necessitate compound-specific sourcing rather than generic substitution based on scaffold similarity.

Quantitative Differentiation Evidence for 2-(Piperidin-2-yl)pyridin-3-ol Versus Structural Analogs


Kinase Inhibition Selectivity: Differential ALDH3A1 Activity Distinguishes 2-(Piperidin-2-yl)pyridin-3-ol from Closely Related Analogs

2-(Piperidin-2-yl)pyridin-3-ol demonstrates measurable inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell maintenance, whereas structural analogs lacking the 3-hydroxyl group or bearing alternative substitution patterns show no detectable activity in the same assay system. The compound exhibited an IC₅₀ of 5.40 µM against recombinant human ALDH3A1 expressed in E. coli [1]. In contrast, the des-hydroxy analog 2-(piperidin-2-yl)pyridine and the 4-piperidinyl pyridine regioisomer were inactive (IC₅₀ > 100 µM) under identical assay conditions, indicating that the precise 2-piperidinyl-3-hydroxypyridine arrangement is essential for target engagement [1]. This differential activity profile is further corroborated by crystallographic evidence from related piperidinyl pyridine series, which reveals that the 3-hydroxyl group participates in a conserved hydrogen-bonding network with catalytic residues, an interaction that is sterically and electronically precluded in 4-substituted regioisomers [2].

Kinase Inhibition Aldehyde Dehydrogenase Cancer Research

Stereochemical Differentiation: Enantiomer-Specific Binding Affinity of (R)- vs (S)-2-(Piperidin-2-yl)pyridin-3-ol at Dopamine Transporters

The (R)-enantiomer of 2-(piperidin-2-yl)pyridin-3-ol exhibits high-affinity binding to dopamine transporters, whereas the (S)-enantiomer shows substantially reduced affinity, demonstrating a stereochemical dependence that mandates procurement of enantiomerically defined material. Studies indicate that the (R)-enantiomer displays nanomolar binding affinity to dopamine transporters, with potency differences exceeding 10-fold relative to the (S)-enantiomer when assessed in competitive radioligand displacement assays [1]. This stereochemical discrimination is consistent with the broader class of 2-substituted piperidin-3-ols, where the (R)-configuration at the piperidine 2-position consistently yields superior target engagement across multiple GPCR and transporter targets [2]. In contrast, racemic 2-(piperidin-2-yl)pyridin-3-ol or mixtures of undefined enantiomeric composition produce variable and non-reproducible biological data, making defined enantiomers essential for rigorous scientific studies [1].

Dopamine Transporter Stereochemistry CNS Drug Discovery

Regioisomeric Selectivity: Distinct Kinase Inhibition Profiles of 2-Piperidinyl vs 3-Piperidinyl Pyridine Scaffolds

The 2-piperidinyl pyridine scaffold (as in 2-(piperidin-2-yl)pyridin-3-ol) exhibits a fundamentally different kinase inhibition profile compared to 3-piperidinyl pyridine analogs, as established by systematic structure-activity relationship studies in the cholesterol 24-hydroxylase (CH24H) inhibitor series. In a direct head-to-head optimization campaign, 3,4-disubstituted pyridine derivatives (3-piperidinyl series) yielded potent CH24H inhibitors with IC₅₀ values as low as 8.5 nM, whereas 2-piperidinyl pyridine analogs demonstrated >100-fold reduced potency (IC₅₀ > 1 µM) against the same target [1]. X-ray crystallographic analysis (PDB ID: 7N3L) revealed that the 3-piperidinyl scaffold adopts a unique binding mode within the CH24H active site that cannot be accommodated by the 2-piperidinyl regioisomer due to steric constraints and altered hydrogen-bonding geometry [1]. This regioisomeric divergence extends beyond CH24H: 2-piperidinyl pyridine scaffolds are preferentially employed in asymmetric catalysis as chiral ligands [2], whereas 3- and 4-piperidinyl analogs lack the requisite chelation geometry for effective metal coordination.

CH24H CYP46A1 Kinase Inhibitor

Coordination Chemistry Distinction: 2-(Piperidin-2-yl)pyridin-3-ol as a Bidentate Ligand Versus Monodentate Analogs

2-(Piperidin-2-yl)pyridin-3-ol functions as a bidentate N,O-chelating ligand in asymmetric catalysis applications, whereas 2-(piperidin-2-yl)pyridine (lacking the 3-hydroxyl group) acts only as a monodentate N-donor ligand, resulting in fundamentally different catalytic activity and enantioselectivity profiles. Derivatives of 2-(2'-piperidinyl)pyridine have been successfully employed as chiral ligands in asymmetric Henry and aza-Henry reactions, with the hydroxyl group enabling stable five-membered chelate ring formation with transition metals [1]. This bidentate coordination mode enhances catalytic turnover and stereocontrol compared to monodentate analogs. In contrast, 2-(piperidin-2-yl)pyridine and related des-hydroxy analogs provide only monodentate N-coordination, which yields lower catalytic activity and reduced enantioselectivity in the same asymmetric transformations [2]. The 3-hydroxyl group also modulates the electronic properties of the pyridine ring, influencing metal-ligand bond strengths and redox potentials.

Asymmetric Catalysis Chiral Ligand Henry Reaction

Recommended Research Applications for 2-(Piperidin-2-yl)pyridin-3-ol Based on Quantitative Evidence


ALDH3A1-Mediated Cancer Stem Cell Studies

2-(Piperidin-2-yl)pyridin-3-ol is recommended for in vitro studies targeting aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme in cancer stem cell maintenance and chemoresistance. The compound exhibits an IC₅₀ of 5.40 µM against recombinant human ALDH3A1, providing a measurable inhibitory window for cellular mechanism studies [1]. Researchers should note that des-hydroxy and 4-piperidinyl regioisomers are inactive against this target, making compound selection critical for assay validity [1]. The scaffold's structural features enable further medicinal chemistry optimization to improve potency and selectivity.

Dopamine Transporter-Targeted CNS Probe Development

The (R)-enantiomer of 2-(piperidin-2-yl)pyridin-3-ol serves as a starting point for dopamine transporter (DAT) probe development, leveraging its stereochemically-dependent binding affinity [1]. Procurement of enantiomerically pure material (>97% ee) is essential for reproducible DAT engagement studies, as racemic mixtures produce attenuated and variable signals [1]. The compound's moderate molecular weight (178.23 g/mol) and predicted CNS multiparameter optimization (MPO) score suggest suitability for blood-brain barrier penetration studies following appropriate derivatization [2].

Asymmetric Catalysis Ligand Development

2-(Piperidin-2-yl)pyridin-3-ol and its derivatives function as bidentate N,O-chelating chiral ligands for transition metal-catalyzed asymmetric transformations, particularly Henry and aza-Henry reactions [1]. The 3-hydroxyl group enables stable five-membered metallacycle formation, which enhances catalytic turnover and enantioselectivity compared to monodentate 2-(piperidin-2-yl)pyridine analogs [1]. Researchers developing new asymmetric methodologies should prioritize this scaffold over des-hydroxy or regioisomeric alternatives to achieve optimal stereocontrol [2].

Kinase Inhibitor Chemical Biology Studies Requiring 2-Piperidinyl Scaffold

For research programs requiring a 2-piperidinyl pyridine scaffold rather than the more common 3- or 4-piperidinyl analogs, 2-(piperidin-2-yl)pyridin-3-ol provides a versatile synthetic intermediate. The compound's regioisomeric identity confers distinct biological target preferences: 2-piperidinyl scaffolds are poorly suited for CH24H inhibition (IC₅₀ > 1 µM) compared to 3-piperidinyl analogs (IC₅₀ = 8.5 nM) [1], but may exhibit unique activity against ALDH enzymes and certain kinase targets [2]. This regioisomeric selectivity profile guides appropriate target selection and prevents misapplication of the compound in CH24H-focused studies.

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